molecular formula C10H10F3NO B13701616 5-Cyclopropyl-2-(trifluoromethoxy)aniline

5-Cyclopropyl-2-(trifluoromethoxy)aniline

Cat. No.: B13701616
M. Wt: 217.19 g/mol
InChI Key: GAJBJKNWTATGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-(trifluoromethoxy)aniline is a specialized aniline derivative with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound features a cyclopropyl substituent and a trifluoromethoxy (OCF3) group on its benzene ring, a combination that makes it a valuable building block in medicinal chemistry and drug discovery research. The trifluoromethoxy group is a privileged pharmacophore in modern agrochemical and pharmaceutical agents, known for its ability to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability . These properties are crucial for improving the pharmacokinetic profiles of lead compounds. As a multifunctional aniline, this compound serves as a key synthetic intermediate. Its primary amine group allows for further functionalization, enabling researchers to construct more complex molecular architectures. It is commonly employed in the synthesis of potential inhibitors for various biological targets and is part of the indolylarylsulfone class of compounds studied for their antiviral properties . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

5-cyclopropyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-3-7(5-8(9)14)6-1-2-6/h3-6H,1-2,14H2

InChI Key

GAJBJKNWTATGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyclopropyl 2 Trifluoromethoxy Aniline

Retrosynthetic Disconnection Strategies for Functionalized Aniline (B41778) Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. ias.ac.in For a polysubstituted aniline like 5-Cyclopropyl-2-(trifluoromethoxy)aniline, several disconnection strategies can be envisioned. The primary disconnections involve the carbon-nitrogen bond of the aniline, and the carbon-carbon and carbon-oxygen bonds of the cyclopropyl (B3062369) and trifluoromethoxy substituents, respectively.

One common approach is to disconnect the amine group, leading to a substituted benzene (B151609) precursor. This strategy relies on the introduction of the amino group in a late-stage transformation, often via the reduction of a nitro group or through a cross-coupling reaction. ias.ac.in The order of introduction of the cyclopropyl and trifluoromethoxy groups is crucial and depends on the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.

Another viable retrosynthetic pathway involves the disconnection of the cyclopropyl or trifluoromethoxy groups. This approach would start with a simpler aniline derivative and introduce the desired functionalities through specialized cyclopropylation or trifluoromethoxylation reactions. The feasibility of this strategy depends on the availability of robust and regioselective methods for these transformations.

Table 1: Key Retrosynthetic Disconnections for this compound
DisconnectionPrecursor TypeKey Transformation
C-N Bond (Aniline)Substituted NitrobenzeneNitration followed by Reduction
C-N Bond (Aniline)Substituted Aryl HalideCross-Coupling Amination
C-Cyclopropyl BondTrifluoromethoxyanilineDirect Cyclopropylation
C-OTf BondCyclopropylanilineDirect Trifluoromethoxylation

Classical and Established Synthetic Routes for Substituted Anilines

The synthesis of complex anilines often involves multi-step sequences starting from simple, commercially available benzene derivatives. libretexts.org These sequences are designed to introduce the desired substituents in a controlled and regioselective manner. For this compound, a plausible route could begin with a simple benzene derivative, followed by the sequential introduction of the cyclopropyl, trifluoromethoxy, and amino functionalities. The order of these steps is critical to the success of the synthesis. For instance, a Friedel-Crafts acylation to introduce a precursor to the cyclopropyl group might be performed early in the sequence, followed by other transformations. libretexts.org

A cornerstone of classical aniline synthesis is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comyoutube.comchemistrysteps.comchemguide.co.uk This two-step process is a reliable method for introducing an amino group onto a benzene ring. youtube.comyoutube.com

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comchemguide.co.uk The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring. Following nitration, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation, including metals such as tin, iron, or zinc in the presence of acid, or catalytic hydrogenation. youtube.comchemistrysteps.com The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. youtube.com For example, catalytic hydrogenation might not be suitable if the molecule contains other reducible groups like alkenes or aromatic halides. youtube.com

Modern and Catalytic Synthetic Approaches

Recent advances in organic synthesis have provided more efficient and versatile methods for the preparation of functionalized anilines. These modern approaches often rely on transition-metal catalysis to achieve transformations that are difficult or impossible using classical methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. beilstein-journals.orgrsc.orgwikipedia.orgstackexchange.comorganic-chemistry.org This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org The use of specialized phosphine (B1218219) ligands has been crucial to the development of highly active and versatile catalyst systems. beilstein-journals.org For the synthesis of primary anilines, ammonia (B1221849) surrogates are often used, followed by a deprotection step. wikipedia.org

Copper-catalyzed Ullmann-type reactions also provide a valuable method for the formation of C-N bonds and the synthesis of anilines. stackexchange.comchemrxiv.org These reactions have seen significant improvements in recent years, with the development of new ligand systems that allow for milder reaction conditions. chemrxiv.org

Table 2: Comparison of Cross-Coupling Reactions for Aniline Synthesis
ReactionMetal CatalystCoupling PartnersKey Advantages
Buchwald-HartwigPalladiumAryl Halides/Triflates + AminesHigh functional group tolerance, broad substrate scope. wikipedia.org
Ullmann CouplingCopperAryl Halides + AminesCost-effective metal catalyst, improved with modern ligands. chemrxiv.org
Chan-Lam CouplingCopperArylboronic Acids + AminesMild reaction conditions. stackexchange.com

The direct introduction of cyclopropyl and trifluoromethoxy groups onto an aromatic ring represents a highly efficient synthetic strategy.

Direct Cyclopropylation: Recent advancements have enabled the direct cyclopropylation of C-H bonds. Palladium-catalyzed methods have been developed for the direct cyclopropylation of heterocycles. nih.gov Rhodium-catalyzed enantioselective C-H bond cyclopropylation has also been reported, offering a powerful tool for the construction of chiral cyclopropane-containing molecules. nih.gov Furthermore, copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles using potassium cyclopropyl trifluoroborate provides a convenient route to cyclopropyl aryl ethers and amines. nih.gov

Direct Trifluoromethoxylation: The trifluoromethoxy group is a valuable substituent in medicinal chemistry, and methods for its direct introduction are of great interest. Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids has been developed. More recently, methods for the direct trifluoromethoxylation of aryl halides have emerged. Copper-catalyzed trifluoromethylation of aryl halides using fluoroform-derived reagents has shown remarkable reactivity. acs.org Palladium catalysis has also been employed for the trifluoromethylation of aryl chlorides. nih.gov

Transition Metal-Catalyzed Reactions in Aniline Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering milder conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent and widely utilized of these reactions. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.org This reaction is characterized by its high functional group tolerance and the ability to couple a wide range of amines and aryl partners. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the coupling of an ammonia equivalent or a protected amine with a suitable aryl halide or triflate precursor, such as 1-bromo-4-cyclopropyl-2-(trifluoromethoxy)benzene. The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. A variety of phosphine-based ligands have been developed to enhance the efficiency of the Buchwald-Hartwig amination, each with specific advantages for particular substrate combinations.

The Ullmann condensation , a copper-catalyzed C-N bond-forming reaction, represents an older but still valuable method for arylamine synthesis. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications, often employing ligands such as diamines or amino acids, have enabled these reactions to proceed under milder conditions with catalytic amounts of copper. wikipedia.org

A potential Ullmann-type synthesis of this compound would involve the reaction of 1-bromo-4-cyclopropyl-2-(trifluoromethoxy)benzene with an ammonia source in the presence of a copper catalyst. The success of this approach would depend on the reactivity of the aryl bromide and the ability to achieve selective mono-arylation of the ammonia source.

Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for Aniline Synthesis
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Reaction Conditions Milder (often < 100 °C)Harsher (often > 150 °C, though modern methods are milder)
Ligands Phosphine-based ligands are commonDiamines, amino acids, or no ligand in some cases
Substrate Scope Very broad for both aryl halide and amineTraditionally more limited, but improved with modern catalysts
Functional Group Tolerance Generally very highCan be lower, especially with traditional conditions

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process efficiency. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. rroij.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally have high atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research into performing cross-coupling reactions in aqueous media is an active area of investigation.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Both the Buchwald-Hartwig and modern Ullmann reactions are catalytic, which reduces waste compared to older stoichiometric methods. The use of earth-abundant and less toxic metals, such as iron, is also a key goal. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can operate at lower temperatures is a significant aspect of this principle. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of complex aromatic compounds, the use of bio-derived starting materials is a long-term goal for sustainable chemistry.

Table 2: Application of Green Chemistry Principles to Aniline Synthesis
Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Optimizing reaction conditions to maximize yield and minimize byproducts.
Atom Economy Employing catalytic reactions like Buchwald-Hartwig amination.
Less Hazardous Chemical Syntheses Avoiding the use of highly toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity and environmental persistence.
Safer Solvents and Auxiliaries Exploring the use of water or other green solvents for the amination reaction.
Design for Energy Efficiency Developing catalysts that are active at lower temperatures.
Use of Renewable Feedstocks A long-term goal, potentially involving the synthesis of precursors from biomass.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Utilizing highly efficient and recyclable catalysts, preferably based on earth-abundant metals.
Design for Degradation Designing the final product to break down into benign substances after its use.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to control and minimize waste formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Derivatization Studies of 5 Cyclopropyl 2 Trifluoromethoxy Aniline

Reactivity of the Primary Amino Group

The primary amino (-NH₂) group is the most reactive site for nucleophilic attack in the molecule. Its reactivity is, however, modulated by the electronic effects of the substituents on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the primary amino group allows it to readily react with various acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acylated derivatives. This transformation is fundamental in organic synthesis and is often used to protect the amino group or to introduce new functionalities.

Sulfonylation: Similarly, the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) affords sulfonamides. ekb.eg The formation of a sulfonamide is a common strategy in medicinal chemistry. nih.govwur.nl The general method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ekb.eg While the reaction is robust, the presence of the strongly electron-withdrawing trifluoromethoxy group on the aniline (B41778) ring reduces the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions or the use of a Lewis acid catalyst for efficient conversion, especially with less reactive sulfonyl fluorides. nih.gov

Reagent TypeGeneral StructureExample ReagentProduct TypeGeneral Product Structure
Acyl HalideR-CO-ClAcetyl chlorideAmideN-(5-cyclopropyl-2-(trifluoromethoxy)phenyl)acetamide
Acid Anhydride(R-CO)₂OAcetic anhydrideAmideN-(5-cyclopropyl-2-(trifluoromethoxy)phenyl)acetamide
Sulfonyl ChlorideR-SO₂-Clp-Toluenesulfonyl chlorideSulfonamideN-(5-cyclopropyl-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide

5-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

Carbonyl CompoundExampleProduct Type
Aromatic AldehydeBenzaldehyde(E)-N-benzylidene-5-cyclopropyl-2-(trifluoromethoxy)aniline
Aliphatic AldehydeAcetaldehyde(E)-N-ethylidene-5-cyclopropyl-2-(trifluoromethoxy)aniline
KetoneAcetone(E)-N-(propan-2-ylidene)-5-cyclopropyl-2-(trifluoromethoxy)aniline

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). youtube.com The resulting arenediazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions where the diazonio group (-N₂⁺) is replaced by another group, with the liberation of nitrogen gas (N₂). wikipedia.org

Key transformations of the diazonium salt include:

The Sandmeyer Reaction: This reaction uses copper(I) salts (CuX) to introduce a halide (Cl, Br) or a cyano group (CN). wikipedia.orgnih.gov

The Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org

Other Substitutions: The diazonium group can also be replaced with an iodide using potassium iodide (KI), a hydroxyl group by heating in water, or a hydrogen atom using hypophosphorous acid (H₃PO₂). youtube.comwikipedia.org

Reaction NameReagentsProduct (Substituent Replaces -NH₂)
Sandmeyer (Chlorination)1. NaNO₂, HCl, 0-5°C; 2. CuClChloro (-Cl)
Sandmeyer (Bromination)1. NaNO₂, HBr, 0-5°C; 2. CuBrBromo (-Br)
Sandmeyer (Cyanation)1. NaNO₂, H⁺, 0-5°C; 2. CuCNCyano (-CN)
Iodination1. NaNO₂, H₂SO₄, 0-5°C; 2. KIIodo (-I)
Balz-Schiemann1. NaNO₂, HBF₄, 0-5°C; 2. HeatFluoro (-F)
Hydroxylation1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, HeatHydroxyl (-OH)
Reduction1. NaNO₂, H⁺, 0-5°C; 2. H₃PO₂Hydrogen (-H)

Electrophilic Aromatic Substitution Reactions of the Substituted Phenyl Ring

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such reactions on the this compound ring are determined by the combined electronic effects of the three substituents. libretexts.org

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a resonance effect (+R).

Cyclopropyl (B3062369) Group: This group is considered to be electron-donating and activating, also directing incoming electrophiles to the ortho and para positions. stackexchange.comrsc.org

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I), which overrides its weak resonance donation (+R). mdpi.comnih.gov It is generally considered a meta-director in the context of deactivated rings.

Reactivity Modulations Induced by Trifluoromethoxy and Cyclopropyl Groups

The trifluoromethoxy and cyclopropyl groups impart distinct properties to the aniline core, significantly modulating its reactivity compared to unsubstituted aniline.

The trifluoromethoxy group is a unique substituent known for its strong electron-withdrawing nature, which primarily operates through an inductive effect. mdpi.com This effect decreases the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group. Consequently, the basicity of the amine is reduced, as is its nucleophilicity, affecting the rates of reactions like acylation and imine formation. The -OCF₃ group also significantly increases the molecule's lipophilicity. nih.govbeilstein-journals.org

The cyclopropyl group , in contrast, behaves as an electron-donating group. stackexchange.com The C-C bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to overlap with the aromatic π-system and donate electron density, thereby activating the ring towards electrophilic substitution. stackexchange.com This electron-donating nature partially counteracts the deactivating influence of the trifluoromethoxy group.

SubstituentElectronic EffectInfluence on Amino GroupInfluence on Aromatic Ring
Trifluoromethoxy (-OCF₃) Strongly electron-withdrawing (-I >> +R)Decreases basicity and nucleophilicityDeactivates ring towards SₑAr
Cyclopropyl Electron-donatingIncreases basicity and nucleophilicity (relative to -OCF₃ effect)Activates ring towards SₑAr

Functional Group Interconversions and Further Derivatization

The derivatives of this compound synthesized through the reactions described above can serve as substrates for a wide array of further chemical modifications. These functional group interconversions open pathways to more complex molecular architectures.

For instance, an amide derivative formed from an acylation reaction can be further modified. The nitrile group, introduced via a Sandmeyer reaction, is a particularly versatile handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using reagents like lithium aluminum hydride (LiAlH₄) to a primary aminomethyl group. These transformations allow for significant structural diversification, enabling the extension of carbon chains and the introduction of new reactive sites for subsequent synthetic steps.

Initial DerivativeReagents for InterconversionResulting Functional Group
Amide (-NHCOR)1. LiAlH₄; 2. H₂OSecondary Amine (-NHCH₂R)
Nitrile (-CN)H₃O⁺, HeatCarboxylic Acid (-COOH)
Nitrile (-CN)1. LiAlH₄; 2. H₂OAminomethyl (-CH₂NH₂)
Imine (-N=CHR)NaBH₄Secondary Amine (-NH-CH₂R)

Synthesis of Complex Chemical Entities from this compound

Research, particularly within the context of pharmaceutical patent literature, has demonstrated the utility of this compound as a precursor for creating diverse chemical entities. A primary example of its application is in the synthesis of substituted urea (B33335) derivatives.

Urea formation is a common and robust reaction for derivatizing anilines. This transformation typically involves the reaction of the primary amine of the aniline with an isocyanate. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isocyanate group, leading to the formation of a stable urea linkage. This method allows for the introduction of a wide array of substituents, depending on the structure of the isocyanate used.

In one documented example, this compound was reacted with 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl isocyanate to produce the corresponding N,N'-disubstituted urea. This reaction highlights the role of the aniline as a key intermediate in the synthesis of complex molecules that often feature multiple heterocyclic and functionalized aromatic rings. The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants.

The table below details the synthesis of a specific urea derivative from this compound, showcasing its role as a foundational chemical scaffold.

Table 1: Synthesis of 1-(5-Cyclopropyl-2-(trifluoromethoxy)phenyl)-3-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)urea

Reactant 1 Reactant 2 Product Reaction Type
This compound4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl isocyanate1-(5-Cyclopropyl-2-(trifluoromethoxy)phenyl)-3-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)ureaUrea Synthesis

This derivatization exemplifies how the this compound core can be elaborated into larger, more structurally complex molecules. The resulting urea derivative incorporates multiple pharmacophoric features, which is a common strategy in the design of new chemical entities for biological screening. The specific reagents and conditions used in such syntheses are critical for achieving the desired product in good yield and purity.

Spectroscopic and Structural Elucidation of 5 Cyclopropyl 2 Trifluoromethoxy Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 5-Cyclopropyl-2-(trifluoromethoxy)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all atoms and their connectivity.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are diagnostic of the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the cyclopropyl (B3062369) protons.

Aromatic Region: The three protons on the benzene (B151609) ring will appear as distinct multiplets. Based on the substitution pattern, the proton at C6 (ortho to the amine) would likely appear as a doublet, the proton at C4 (meta to the amine and ortho to the cyclopropyl group) as a doublet of doublets, and the proton at C3 (ortho to the trifluoromethoxy group) as a doublet. The electron-donating amine and electron-withdrawing trifluoromethoxy and cyclopropyl groups will influence their precise chemical shifts, typically in the range of δ 6.5-7.5 ppm.

Amine Protons: The two amine protons (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected in the δ 3.5-4.5 ppm range.

Cyclopropyl Protons: The cyclopropyl group gives rise to a characteristic set of signals in the upfield region of the spectrum (typically δ 0.5-1.5 ppm). The methine proton (-CH-) will be a multiplet, and the two pairs of non-equivalent methylene (B1212753) protons (-CH₂-) will also appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-150 ppm). The carbon atom attached to the trifluoromethoxy group (C2) and the carbon attached to the amine group (C1) will be significantly influenced by these substituents. The carbon bearing the trifluoromethoxy group is expected to be shifted downfield, while the carbon attached to the amine group will be shifted upfield relative to benzene.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 120 ppm.

Cyclopropyl Carbons: The cyclopropyl carbons will resonate in the upfield region, typically below δ 20 ppm.

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
Assignmentδ (ppm)Assignmentδ (ppm)
Aromatic-H6.5 - 7.5Aromatic-C110 - 150
-NH₂3.5 - 4.5 (broad s)C-NH₂~145
Cyclopropyl-CH1.0 - 1.5 (m)C-OCF₃~140
Cyclopropyl-CH₂0.5 - 1.0 (m)-OCF₃~120 (q)
Cyclopropyl-C5 - 15

Note: The data in the table is predictive and based on analysis of structurally similar compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. spectrabase.comhuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of the -OCF₃ group is diagnostic and typically appears in a distinct region, often between -58 and -60 ppm relative to a CFCl₃ standard. This single peak confirms the presence and purity of the trifluoromethoxy group and can be used for quantitative analysis. researchgate.netacs.org The absence of coupling in the proton-decoupled spectrum indicates no adjacent fluorine or proton nuclei, which is consistent with the -OCF₃ structure.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons and within the cyclopropyl ring system, confirming their connectivity. For example, a cross-peak would be observed between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the amine protons to aromatic carbons C1 and C6, and from the cyclopropyl methine proton to aromatic carbons C4, C5, and C6, thus confirming the substitution pattern on the aromatic ring.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific functional groups and bonds within the molecule. researchgate.netnih.gov

For this compound, key vibrational modes would include:

N-H Stretching: The amine group will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group appear just below 3000 cm⁻¹.

C-O and C-F Stretching: The trifluoromethoxy group will have strong, characteristic C-O and C-F stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretches are often very intense in the IR spectrum.

Aromatic C=C Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The amine scissoring (bending) vibration usually appears around 1600-1650 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (Cyclopropyl)2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
N-H Bend1600 - 1650Medium-Strong
C-F Stretch1100 - 1300Very Strong
C-O Stretch1000 - 1250Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 217.19 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z = 217 would be expected. The fragmentation of this ion would likely proceed through several characteristic pathways:

Loss of a methyl radical: A common fragmentation pathway for cyclopropyl-aromatic systems can involve rearrangement and loss of a methyl radical (•CH₃), leading to a fragment ion at m/z = 202.

Loss of the trifluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a •OCF₃ radical, though this is less common. More likely is the loss of a CF₃ radical after rearrangement.

Fragmentation of the cyclopropyl ring: The cyclopropyl ring can open and lose ethylene (B1197577) (C₂H₄), resulting in a fragment ion.

Formation of characteristic aromatic ions: Cleavage can lead to the formation of stable aromatic cations. mdpi.commiamioh.edu

Analysis of these fragmentation patterns helps to confirm the connectivity of the different substituents on the aniline (B41778) core.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the planar geometry of the benzene ring and the trigonal planar geometry around the amine nitrogen. It would also provide the exact conformation of the cyclopropyl and trifluoromethoxy groups relative to the aromatic ring. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and potential dipole-dipole or van der Waals interactions, which govern the solid-state packing and physical properties of the compound. acs.org

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), rely on the differential interaction of chiral substances with left- and right-circularly polarized light. The resulting spectra provide valuable information on the absolute configuration and conformational features of enantiomers.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies on the chiroptical properties of chiral derivatives of this compound. This investigation sought data pertaining to the synthesis of enantiomerically pure or enriched derivatives and their subsequent analysis by methods such as CD or ORD spectroscopy.

Despite a thorough search, no specific studies detailing the chiroptical spectroscopic analysis of chiral derivatives of this compound were found. Consequently, there is no available data to present regarding the specific rotation, Cotton effects, or other chiroptical phenomena for any such compounds. The synthesis of chiral analogues and the exploration of their chiroptical behavior represent a potential area for future research.

Computational and Theoretical Investigations of 5 Cyclopropyl 2 Trifluoromethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a compound like 5-Cyclopropyl-2-(trifluoromethoxy)aniline, DFT studies would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT Parameters (Hypothetical Data)

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference indicating chemical stability 4.6 eV
Dipole Moment Measure of the net molecular polarity 3.5 D

Note: The data in this table is hypothetical and serves only to illustrate what a DFT analysis would yield. No published data is available for this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on experimental data, are used to predict various electronic properties with high accuracy. These methods can be employed to calculate molecular geometries, vibrational frequencies, and ionization potentials. Studies on aniline (B41778) and its derivatives have utilized ab initio methods to predict acidity constants (pKa) and to elucidate the geometry of excited states. researchgate.net For this compound, such calculations would provide a precise, theoretical understanding of its fundamental chemical characteristics.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule is crucial to its function and interactions. Conformational analysis involves identifying the most stable arrangements (conformers) of a molecule and the energy barriers between them. This is often visualized using a Potential Energy Surface (PES) map.

For this compound, a key area of interest would be the rotational barriers around the C-N and C-O bonds. Research on other trifluoromethoxy-substituted benzenes has shown that the trifluoromethoxy group (-OCF3) generally prefers an orthogonal conformation relative to the plane of the phenyl ring, as opposed to a coplanar one. beilstein-journals.orgsemanticscholar.org A detailed PES mapping would clarify the energy landscape, identifying the global minimum energy conformer and the transition states that separate different spatial arrangements.

Molecular Docking and Ligand-Receptor Interaction Studies (Pre-clinical/Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecules containing trifluoromethoxy groups are of significant interest in medicinal chemistry. mdpi.com Docking studies have been performed on various trifluoromethoxy-containing compounds to investigate their binding interactions with biological targets like cholinesterases or proteins implicated in cancer. tandfonline.comnih.gov A theoretical docking study of this compound would involve simulating its interaction with the active site of a relevant protein target to predict its binding affinity and mode, providing a rationale for its potential biological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism and predict reaction kinetics.

While no specific reaction mechanisms involving this compound have been computationally modeled, related studies offer insight. For example, computational research has been conducted on the reaction of 4-methyl aniline with hydroxyl radicals mdpi.com and on the ring-opening reactions of cyclopropane (B1198618) derivatives with aniline. researchgate.net A computational study on the synthesis or degradation of this compound would provide valuable information on its reactivity, stability, and potential synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

A theoretical QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity. The model would then correlate physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with activity. QSAR studies have been successfully applied to series of other aniline analogues and trifluoromethoxy-containing compounds to guide the design of more potent molecules. nih.govsoton.ac.ukchemmethod.com Placing this compound within such a model could predict its activity and highlight structural features important for its function.

Structure Activity Relationship Sar Studies Centered on 5 Cyclopropyl 2 Trifluoromethoxy Aniline Scaffolds

Design Principles for Analogues and Derivatives with Modulated Activities

The design of analogues for a scaffold such as 5-cyclopropyl-2-(trifluoromethoxy)aniline would generally be guided by established medicinal chemistry principles. Key areas for modification would likely include the aniline (B41778), cyclopropyl (B3062369), and trifluoromethoxy groups. For instance, researchers might explore:

Aniline Moiety: Altering the position and nature of substituents on the aniline ring to probe electronic and steric effects. The amino group itself could be acylated or alkylated to form amides, sulfonamides, or secondary/tertiary amines, which would significantly alter the compound's physicochemical properties and potential interactions with biological targets.

Cyclopropyl Group: Replacing the cyclopropyl ring with other small alkyl or cycloalkyl groups to assess the impact of ring size and strain on activity. The cyclopropyl group is often favored in drug design for its ability to improve metabolic stability and potency.

Trifluoromethoxy Group: Substituting the trifluoromethoxy group with other electron-withdrawing or lipophilic groups, such as trifluoromethyl or halogens, to modulate properties like metabolic stability, pKa, and membrane permeability.

In vitro Biological Activity Profiling Methodologies (General Mechanisms)

Once synthesized, these analogues would undergo a battery of in vitro assays to determine their biological activity and mechanism of action.

Enzyme Inhibition Assays

If the chemical scaffold was designed to target a specific enzyme, a variety of inhibition assays would be employed. These assays measure the ability of a compound to reduce the rate of a reaction catalyzed by the target enzyme. Common techniques include spectrophotometric, fluorometric, or luminescent assays that monitor the consumption of a substrate or the formation of a product over time.

Receptor Binding Studies

For compounds intended to interact with a specific receptor, radioligand binding assays are a standard method. These experiments use a radioactively labeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the radioligand provides a measure of its binding affinity.

Cell-Based Assays for Mechanistic Insights

To understand the effect of the compounds in a more biologically relevant context, a variety of cell-based assays would be utilized. These can range from simple cell viability or proliferation assays (e.g., MTT or CellTiter-Glo assays) to more complex mechanistic studies. For example, if the compounds are being investigated for anticancer activity, researchers might perform assays to measure apoptosis (e.g., caspase activation assays), cell cycle arrest (e.g., flow cytometry), or the inhibition of specific signaling pathways (e.g., Western blotting for key protein phosphorylation events).

Rational Drug Design Approaches (Pre-clinical/Theoretical)

Rational drug design utilizes the knowledge of a biological target's structure and function to design new drug candidates. This approach is often more efficient than traditional high-throughput screening. For a scaffold like this compound, rational design could involve using the crystal structure of a target protein to guide the design of derivatives that fit optimally into the active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active compounds or from the structure of the biological target. This model can then be used as a 3D query to search large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active.

Applications of 5 Cyclopropyl 2 Trifluoromethoxy Aniline As a Versatile Chemical Intermediate

Role in the Synthesis of Advanced Organic Molecules

5-Cyclopropyl-2-(trifluoromethoxy)aniline is a key reactant in the creation of sophisticated organic structures. The primary amine (-NH2) group attached to the aromatic ring is a nucleophilic center and a handle for a wide array of chemical transformations, including diazotization, acylation, alkylation, and participation in various coupling reactions. These reactions allow for the seamless integration of the cyclopropyl- and trifluoromethoxy-substituted phenyl ring into larger molecular frameworks.

In the field of agrochemical research, the development of novel herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles is paramount. Fluorinated compounds, particularly those containing trifluoromethoxy groups, are instrumental in achieving these goals. The trifluoromethoxy (-OCF3) group can enhance the metabolic stability and membrane permeability of a molecule, leading to more potent and durable crop protection agents. nbinno.com Trifluoromethoxy anilines are recognized as indispensable intermediates in the synthesis of high-performance agrochemicals. nbinno.comguidechem.com For instance, 4-(trifluoromethoxy)aniline (B150132) is a crucial intermediate for the insecticide Metaflumizone. guidechem.com

The cyclopropyl (B3062369) motif is also a valuable component in agrochemical design, often contributing to increased biological activity and favorable physicochemical properties. longdom.org The presence of both the trifluoromethoxy and cyclopropyl groups makes this compound a highly attractive starting material for synthesizing next-generation agrochemicals. Research in this area focuses on using this intermediate to construct active ingredients that can effectively combat pests and diseases while minimizing off-target effects. chemimpex.com

Table 1: Examples of Commercial Agrochemicals Containing the Trifluoromethoxy Moiety

Agrochemical Type Chemical Class
Flometoquin Insecticide Quinolone
Thifluzamide Fungicide Thiazole carboxamide
Flucarbazone-sodium Herbicide Sulfonylurea
Flurprimidol Plant Growth Regulator Pyrimidine

This table illustrates the utility of the trifluoromethoxy group in various classes of commercial agrochemicals.

The search for new therapeutic agents is a major driver of innovation in organic synthesis, and this compound serves as a valuable precursor in this endeavor. The trifluoromethoxy group is often incorporated into drug candidates to enhance key pharmacokinetic properties. It can increase lipophilicity, which aids in cell membrane penetration, and its high bond strength can block metabolic pathways, leading to improved bioavailability and a longer half-life. smolecule.com

Simultaneously, the cyclopropyl ring is a "versatile player" in drug design. acs.org It can act as a conformationally rigid bioisostere for other groups, improve binding affinity to biological targets, enhance metabolic stability, and increase brain permeability. acs.org The aniline (B41778) moiety itself is a common feature in many biologically active molecules and provides a convenient point for chemical modification. beilstein-journals.orgevitachem.com Consequently, this compound is an ideal starting point for the synthesis of novel compounds aimed at a wide range of therapeutic targets. Its derivatives are investigated for potential applications in treating various diseases, leveraging the synergistic benefits of its constituent functional groups. smolecule.comacs.org

Aniline and its derivatives are fundamental monomers for the synthesis of polyanilines (PANI), a class of conductive polymers with applications in sensors, anti-corrosion coatings, and electronic devices. nih.gov The properties of polyanilines can be finely tuned by introducing substituents onto the aniline monomer. rsc.orgresearchgate.net

While specific research on the polymerization of this compound is not widely documented, its structure suggests significant potential in material science. The aniline functional group can undergo oxidative polymerization to form a polymer backbone. researchgate.net The cyclopropyl and trifluoromethoxy substituents would function as pendant groups that could drastically alter the final polymer's characteristics. For example, these bulky and fluorine-containing groups could enhance solubility in common organic solvents, improve thermal stability, and modify the electronic and morphological properties of the resulting material. rsc.orgnih.gov This makes the compound a promising candidate for creating new functional materials with tailored properties for advanced applications. chemimpex.com

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

This compound is an excellent substrate for a variety of cyclization reactions. The primary amine can act as a nucleophile to react with various electrophiles, leading to the formation of diverse heterocyclic systems. Depending on the reaction partners and conditions, this aniline derivative can be used to construct fused ring systems such as indoles, quinolines, and carbazoles, among others. acs.orgresearchgate.netorientjchem.org The ability to introduce the specific 5-cyclopropyl-2-(trifluoromethoxy)phenyl moiety into these important heterocyclic scaffolds allows chemists to create novel structures with unique steric and electronic properties, which is highly desirable for screening in drug discovery and agrochemical research programs.

Table 2: Selected Heterocyclic Synthesis Methods Involving Anilines

Reaction Name Description Resulting Heterocycle(s)
Bischler–Möhlau indole (B1671886) synthesis Reaction of an α-halo-ketone with an excess of aniline. Indoles
Skraup synthesis Reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent. Quinolines
Friedländer synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Quinolines

This table provides examples of classic and modern synthetic methods where an aniline derivative like this compound could serve as a key starting material.

Integration into Chemical Probe and Tool Development

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The design of effective chemical probes requires a careful balance of potency, selectivity, and appropriate physicochemical properties.

The incorporation of fluorine atoms is a widely used strategy in the development of chemical probes. st-andrews.ac.uk Fluorine's unique properties can be exploited for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions and protein conformational changes. researchgate.net The trifluoromethoxy group in this compound makes it an attractive scaffold for such applications. Furthermore, the metabolic stability conferred by this group is advantageous for probes used in living systems. smolecule.com

The N-cyclopropylaniline framework has also been explored for its utility as a probe for studying single-electron transfer reactions. researchgate.net The combination of the cyclopropyl and trifluoromethoxy groups, along with the versatile aniline core, provides a platform for developing novel chemical tools to investigate complex biological processes, validate new drug targets, and explore molecular pharmacology. acs.orgrsc.org

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

Future research is anticipated to move beyond traditional multi-step syntheses towards more efficient and direct methods for producing 5-Cyclopropyl-2-(trifluoromethoxy)aniline and its derivatives. uva.nl Key areas of development include:

Late-Stage Functionalization: The direct introduction of cyclopropyl (B3062369) or trifluoromethoxy groups onto a pre-existing aniline (B41778) core is a significant goal. Methodologies such as palladium-catalyzed C-H olefination could be adapted for the para-selective introduction of functionalities, potentially streamlining the synthesis process. uva.nl

Novel Reagents and Catalysts: The exploration of new reagents for trifluoromethoxylation is an active area of research. A two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration presents a viable, scalable, and operationally simple protocol for creating ortho-OCF3 aniline derivatives. dntb.gov.uanih.govresearchgate.net For the cyclopropyl moiety, copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid offers a direct route. nih.gov Another innovative approach is the cooperative Ti(II)- and Lewis acid-mediated coupling of nitriles with Grignard reagents to form primary cyclopropylamines. organic-chemistry.org

Table 1: Potential Future Synthetic Methodologies

Synthetic Approach Key Reagents/Catalysts Potential Advantages
Ortho-Trifluoromethoxylation N-aryl-N-hydroxylamines, trifluoromethylating agents High functional-group tolerance, scalable, operationally simple. nih.gov
N-Cyclopropylation Cyclopropylboronic acid, Cu(OAc)2, 2,2'-bipyridine Good to excellent yields for a range of anilines and amines. nih.gov
Direct C-H Functionalization Pd/S,O-ligand catalysis High para-selectivity, mild reaction conditions, potentially fewer steps. uva.nl
Cyclopropylamine Synthesis from Nitriles Ti(OPri)4, BF3·OEt2, Grignard reagents One-step process from readily available nitriles. organic-chemistry.org

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing trifluoromethoxy group and the strained cyclopropyl ring could lead to novel reactivity. reddit.com Future studies may investigate:

Cyclopropyl Ring-Opening Reactions: The cyclopropyl group, particularly when adjacent to an amine, can undergo unique transformations. longdom.org Research could explore photochemically induced homolytic fragmentation of the cyclopropane (B1198618) ring, leading to the formation of new cyclic structures through radical cyclization sequences. researchgate.net Such reactivity opens pathways to complex nitrogen-containing scaffolds.

Trifluoromethoxy Group as a Modulator: While often considered robust, the trifluoromethyl group can participate in selective transformations. tcichemicals.com Research may explore conditions under which the C-F bonds of the trifluoromethoxy group can be selectively cleaved or transformed, using it as a synthetic handle for further functionalization.

Photoredox Catalysis: Anilines are excellent candidates for single-electron transfer (SET) processes, which are central to photoredox catalysis. researchgate.net The specific electronic nature of this compound could be exploited in asymmetric cycloadditions and other light-mediated transformations to generate structurally complex and enantioenriched molecules. rsc.org

Advanced Applications in Combinatorial Chemistry and High-Throughput Synthesis

The structure of this compound makes it an attractive building block for creating large chemical libraries for drug discovery.

Future efforts will likely focus on incorporating this scaffold into high-throughput synthesis platforms. Its aniline functional group provides a convenient handle for a wide array of chemical modifications, allowing for the rapid generation of diverse derivatives. The robustness of synthetic methods is crucial here, as different substituents on the aniline moiety should not negatively impact the yield or purity of the final products. nih.gov Microwave-assisted synthesis, for instance, offers a way to accelerate reaction times, which is highly beneficial for the rapid iteration required in building chemical libraries. tandfonline.com

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is becoming essential for modern chemical research. nih.gov

Predictive Modeling: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.netaljest.netbohrium.com Such computational studies can guide experimental efforts by identifying the most promising synthetic targets and predicting their properties. researchgate.net

Mechanism Elucidation: Computational tools are invaluable for studying reaction mechanisms. For instance, DFT calculations can help determine whether a reaction proceeds through a stepwise or concerted pathway, as has been done for defluorinative coupling reactions. acs.org This understanding allows chemists to optimize reaction conditions and expand the scope of the methodology.

Integrated Discovery: An integrated approach, combining computational predictions with experimental data, can accelerate materials discovery. tohoku.ac.jp By mapping known compounds and their properties, machine learning models can identify promising new structures, like derivatives of this compound, for specific applications, reducing the amount of trial-and-error experimentation. nih.gov

Table 2: Computational and Experimental Synergy

Area of Integration Computational Tools Experimental Validation Goal
Property Prediction Density Functional Theory (DFT), TD-DFT NMR, FTIR, UV-Vis Spectroscopy To accurately predict molecular properties and guide synthesis. researchgate.net
Reaction Mechanism DFT Calculations, Transition State Modeling Kinetic Studies, Isotope Labeling To understand reaction pathways and optimize conditions. acs.org
Drug Design Molecular Docking, QSAR In vitro bioactivity assays To design derivatives with enhanced pharmacological profiles. neliti.com
Materials Discovery Graph-based Machine Learning Synthesis and performance testing To rapidly identify novel high-performance materials. tohoku.ac.jp

Sustainable Manufacturing and Eco-Friendly Practices in Synthesis

A major future trend in chemical manufacturing is the adoption of green chemistry principles to minimize environmental impact.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a sustainable alternative to traditional chemical reductions that often rely on high pressures and precious-metal catalysts. nih.gov Developing a biocatalytic route for the reduction step in aniline synthesis could significantly improve the process's sustainability, operating at room temperature in aqueous buffers. nih.gov

Electrochemical Synthesis: Electrocatalysis presents another green approach, using electricity, potentially from renewable sources, to drive chemical reactions. Researchers have developed methods for reducing nitrobenzenes to anilines at room temperature and pressure using a redox mediator, which avoids energy-intensive processes and chemical waste. specchemonline.comlabnews.co.uk

PFAS-Free Fluorination: Given the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), developing synthesis routes that avoid PFAS reagents is critical. amsterdamsciencepark.nl Recent breakthroughs have demonstrated methods for introducing trifluoromethyl and related groups using safer fluorine sources like caesium fluoride (B91410) in continuous-flow microfluidic systems. europeanpharmaceuticalreview.comeurekalert.orgsciencedaily.comsciencelink.net This not only provides an environmentally friendlier option but also enhances safety by containing reactive intermediates within the system. eurekalert.orgsciencedaily.com

Q & A

Q. What are the recommended synthesis routes for 5-Cyclopropyl-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

The synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, followed by trifluoromethoxy group attachment via nucleophilic substitution or direct fluorination. Key parameters include:

  • Temperature : 80–120°C for cyclopropane ring formation to avoid decomposition.
  • Solvents : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Catalysts : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling steps . Yields are optimized by controlling stoichiometry, moisture-free conditions, and inert atmospheres.

Q. How do the cyclopropyl and trifluoromethoxy substituents influence the compound's electronic and steric properties?

  • Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect via inductive and resonance effects, reducing electron density on the aromatic ring and directing electrophilic substitutions to meta/para positions.
  • Cyclopropyl : Provides steric bulk, potentially hindering reactions at adjacent positions. Its electron-donating nature (via conjugation) may counterbalance the -OCF₃ group’s electronic effects . Computational studies (e.g., DFT) can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms cyclopropane integration.
  • ¹⁹F NMR : Identifies trifluoromethoxy group signals (δ ~ -55 to -60 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Based on analogs (e.g., trifluoromethoxy-aniline derivatives):

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in regioselectivity during electrophilic substitution be resolved?

Conflicting substituent effects (e.g., -OCF₃ vs. cyclopropyl) may lead to ambiguous reaction sites. Strategies include:

  • Computational Modeling : DFT calculations predict electron density maps and preferred attack positions.
  • Isotopic Labeling : Track substitution patterns using deuterated analogs.
  • Competitive Experiments : Compare reactivity with mono-substituted derivatives .

Q. What strategies optimize yields in multi-step syntheses involving sensitive functional groups?

  • Stepwise Protection : Protect NH₂ with Boc or acetyl groups during harsh reactions.
  • Catalyst Screening : Test Pd/Xantphos or Cu-mediated systems for coupling efficiency.
  • In Situ Monitoring : Use TLC or HPLC to track intermediate stability .

Q. How does this compound interact with biological targets?

While specific data are limited, analogous trifluoromethoxy-anilines exhibit:

  • Enzyme Inhibition : Binding to cytochrome P450 or kinases via H-bonding with NH₂ and hydrophobic interactions with -OCF₃.
  • Receptor Modulation : Trifluoromethoxy groups enhance lipophilicity, improving membrane penetration. Validate via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. What are common impurities in synthesized batches, and how are they analyzed?

  • Byproducts : Partially deprotected intermediates or oxidation products (e.g., nitro derivatives).
  • Analytical Methods :
  • HPLC-PDA : Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients.
  • GC-MS : Detects volatile contaminants (e.g., residual solvents) .

Q. How can substituent effects on metabolic stability be assessed?

  • In Vitro Assays : Incubate with liver microsomes to measure half-life.
  • Metabolite ID : Use LC-MS/MS to track hydroxylation or demethylation.
  • Comparative Studies : Contrast stability with non-cyclopropyl analogs .

Q. What storage conditions prevent degradation of this compound?

  • Temperature : -20°C in amber vials to block light-induced decomposition.
  • Humidity Control : Store with desiccants (e.g., silica gel) to avoid hydrolysis.
  • Stability Monitoring : Periodic NMR or HPLC checks for NH₂ oxidation or ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.